(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one

Catalog No.
S549006
CAS No.
1260612-13-2
M.F
C19H22N4O3
M. Wt
354.40298
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morp...

CAS Number

1260612-13-2

Product Name

(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one

IUPAC Name

2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one

Molecular Formula

C19H22N4O3

Molecular Weight

354.40298

InChI

InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1

InChI Key

UAXHPOBBKRWJGA-ZDUSSCGKSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

SAR260301; SAR260301; SAR 260301.

Description

The exact mass of the compound (S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one is 354.16919 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of PI3K-β

PI3K-β is a critical enzyme in the phosphatidylinositol-3-kinase (PI3K) family, playing a role in various cellular processes, including growth, proliferation, and survival. Research has shown that PI3K-β is often hyperactivated in cancer and other diseases. [Source: VWR, "SAR-260301 ≥98% (by HPLC)"()] SAR260301 acts as a potent and selective inhibitor of PI3K-β, meaning it binds specifically to this enzyme isoform and reduces its activity. Studies have demonstrated that SAR260301 has an IC₅₀ (half maximal inhibitory concentration) of 52 nM for PI3K-β, indicating high potency. [Source: VWR, "SAR-260301 ≥98% (by HPLC)"()] This specific inhibition offers potential advantages over targeting the broader PI3K family, which can lead to unwanted side effects.

Improved Physicochemical and Pharmacokinetic Properties

Beyond its inhibitory activity, SAR260301 exhibits improved physicochemical and in vitro pharmacokinetic properties compared to other PI3K inhibitors. These properties are crucial for drug development, as they influence factors like absorption, distribution, metabolism, and excretion within the body. Research suggests that SAR260301 possesses favorable characteristics for potential drug development. [Source: VWR, "SAR-260301 ≥98% (by HPLC)"()]

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.9

Exact Mass

354.16919

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Compound 28 [PMID: 24387221]

Dates

Modify: 2023-08-15
1: Certal V, Carry JC, Halley F, Virone-Oddos A, Thompson F, Filoche-Rommé B, El-Ahmad Y, Karlsson A, Charrier V, Delorme C, Rak A, Abecassis PY, Amara C, Vincent L, Bonnevaux H, Nicolas JP, Mathieu M, Bertrand T, Marquette JP, Michot N, Benard T, Perrin MA, Lemaitre O, Guerif S, Perron S, Monget S, Gruss-Leleu F, Doerflinger G, Guizani H, Brollo M, Delbarre L, Bertin L, Richepin P, Loyau V, Garcia-Echeverria C, Lengauer C, Schio L. Discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors for the treatment of phosphatase and tensin homologue (PTEN)-deficient cancers. J Med Chem. 2014 Feb 13;57(3):903-20. doi: 10.1021/jm401642q. Epub 2014 Jan 15. PubMed PMID: 24387221.

Explore Compound Types